molecular formula C33H30O5 B12544199 Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone CAS No. 654057-92-8

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone

Katalognummer: B12544199
CAS-Nummer: 654057-92-8
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: NBADXKGQYHQXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy and prop-2-en-1-yl groups attached to phenoxy rings, which are further connected to a central methanone group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with appropriate reagents under controlled conditionsThe reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone stands out due to its unique combination of functional groups and its ability to interact with multiple biological pathways. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

654057-92-8

Molekularformel

C33H30O5

Molekulargewicht

506.6 g/mol

IUPAC-Name

bis[4-(2-methoxy-4-prop-2-enylphenoxy)phenyl]methanone

InChI

InChI=1S/C33H30O5/c1-5-7-23-9-19-29(31(21-23)35-3)37-27-15-11-25(12-16-27)33(34)26-13-17-28(18-14-26)38-30-20-10-24(8-6-2)22-32(30)36-4/h5-6,9-22H,1-2,7-8H2,3-4H3

InChI-Schlüssel

NBADXKGQYHQXHS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.